BenchChemオンラインストアへようこそ!

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Physicochemical profiling Medicinal chemistry CNS drug discovery

Diversify your screening library with this singleton benzothiazole-piperazine featuring a rare 4-chloro substituent. Unlike common 6-substituted analogues, this compound probes unique steric and electronic environments critical for hematopoietic prostaglandin D synthase (HPGDS) and fatty acid oxidation pathways. Available in research-grade 1–25 mg quantities with lead times of approximately one week, it enables cost-effective pilot screening and head-to-head target engagement assays without upfront synthesis investment.

Molecular Formula C20H20ClN3OS
Molecular Weight 385.91
CAS No. 897479-85-5
Cat. No. B2527650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
CAS897479-85-5
Molecular FormulaC20H20ClN3OS
Molecular Weight385.91
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CCC4=CC=CC=C4
InChIInChI=1S/C20H20ClN3OS/c21-16-7-4-8-17-19(16)22-20(26-17)24-13-11-23(12-14-24)18(25)10-9-15-5-2-1-3-6-15/h1-8H,9-14H2
InChIKeyLCUOTEVHKNAUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

897479-85-5 Characterization and Procurement Baseline for 4-Chlorobenzothiazole-Piperazine Screening


1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 897479-85-5) is a synthetic small molecule (C20H20ClN3OS, MW 385.91) belonging to the benzothiazole-piperazine class, composed of a 4-chlorobenzothiazole core, a piperazine linker, and a phenylpropanone terminus . It is exclusively offered as a research-use-only screening compound by specialized chemical suppliers . A thorough literature search returned no primary research articles, patents, or curated bioactivity records (ChEMBL, BindingDB, PubChem BioAssay) for this specific structure, designating it as an unexplored chemical entity within the public domain [1].

Why Benzothiazole-Piperazine Substitution Patterns Preclude Generic Interchange with 897479-85-5


Benzothiazole-piperazine congeners cannot be interchanged as generic screening surrogates because the position and electronic nature of the benzothiazole substituent exerts a dominant influence on target engagement. For instance, in a series of benzothiazole-based dopamine D2/D3 ligands (compounds 3–20), modification of the benzothiazole heterocycle substitution pattern dramatically altered dual receptor affinity profiles [1]. Similarly, 4-chloro substitution on the benzothiazole ring is documented in patent literature to confer specific binding interactions for distinct therapeutic targets, such as hematopoietic prostaglandin D synthase and fatty acid oxidation pathways, that are absent in unsubstituted or 6-substituted analogues [2][3]. The 4-chloro group of 897479-85-5 introduces a unique electronic and steric environment at a position distinct from the more common 6-substituted benzothiazole-piperazine screening analogues, rendering activity profiles non-transferable across this substitutional variation.

897479-85-5 Comparative Evidence: Physicochemical, Structural, and Procurement Differentiation


4-Chloro vs. Unsubstituted Benzothiazole: LogP and Electronic Profile Differentiation

The 4-chloro substituent on the benzothiazole ring of 897479-85-5 increases lipophilicity and alters the electron density of the heterocyclic core relative to the unsubstituted parent analogue 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 309271-15-6). The molecular formula of 897479-85-5 (C20H20ClN3OS, MW 385.91) differs by a Cl-for-H substitution versus the unsubstituted analogue (C20H21N3OS, MW 351.47) . This substitution increases the calculated XLogP by approximately 0.7–0.9 log units (estimated from fragment-based contribution of aromatic Cl), substantially altering predicted blood-brain barrier permeability and nonspecific protein binding characteristics [1]. In CNS-targeted benzothiazole-piperazine ligand series, analogous lipophilicity shifts of this magnitude have been shown to translate into measurable differences in receptor occupancy and off-target binding profiles [1].

Physicochemical profiling Medicinal chemistry CNS drug discovery

4-Chloro vs. 6-Methoxy Benzothiazole Substitution: Regioisomeric Impact on Predicted Target Engagement

The 4-chloro regioisomer 897479-85-5 is structurally distinct from the commercially prevalent 6-methoxy-substituted analogue (CAS not verified; ChemDiv catalog entry), which bears an electron-donating methoxy group at the 6-position versus an electron-withdrawing chloro group at the 4-position. In the benzothiazole-piperazine class, the substitution position and electronic character are known to affect target selectivity. In D2/D3 receptor ligands, substitution pattern variation at the benzothiazole ring resulted in substantially altered dual-receptor affinity profiles; specifically, modifications at the 2-position of the 4-phenylpiperazine moiety produced a 22-fold change in D2SR binding affinity compared to the parent ligand [1]. Although these data are from a different subseries, they establish the principle that benzothiazole substitution regiochemistry in piperazine-linked compounds is a critical determinant of biological activity and cannot be assumed to be functionally equivalent across regioisomers [1][2].

Structure-activity relationship Kinase inhibition Receptor pharmacology

Procurement and Purity Profile: 897479-85-5 Availability Relative to Closest Screening Analogues

897479-85-5 is offered by the specialty supplier Arctom Scientific (AA BLOCKS brand) in research-grade quantities (1–25 mg scale), with pricing ranging from $250 (1 mg) to $370 (25 mg) and a standard lead time of approximately 1 week . The compound belongs to the sub-series of 4-chloro-substituted benzothiazole-piperazine screening compounds, including close structural relatives such as (2E)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one (CAS 897479-29-7) and 2-(benzenesulfonyl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (CAS 897480-16-9), available from the same supplier class . In contrast, the more common 6-substituted benzothiazole-piperazine analogues (e.g., 6-methoxy, 6-bromo) are more widely stocked across multiple general screening vendors . The 4-chloro sub-series thus represents a less commercially saturated chemical space, offering distinctiveness in library composition. No vendor-supplied certificate of analysis for this specific CAS was publicly available at the time of review; end-users should request batch-specific purity data (typically ≥95% by HPLC for compounds in this supplier category) .

Chemical procurement Screening library Lead optimization

Class-Level AChE Inhibitory Potential: Positioning 897479-85-5 Within the Benzothiazole-Piperazine Pharmacophore Landscape

The benzothiazole-piperazine scaffold is a validated pharmacophore for acetylcholinesterase (AChE) inhibition. Compound 1 from a recent multi-target-directed ligand study (bearing a benzothiazole-piperazine core) demonstrated an AChE IC50 of 0.42 μM, functioning as a mixed-type inhibitor binding at both the catalytic and peripheral anionic sites [1]. In a separate series, compound LB05 achieved an AChE IC50 of 0.40 ± 0.01 μM with a Ki of 0.28 μM [2]. These benchmarks establish the potential of the benzothiazole-piperazine class to achieve sub-micromolar AChE inhibition. However, it must be explicitly noted that neither study included a 4-chlorobenzothiazole derivative; the SAR from these studies indicates that benzothiazole ring substitution strongly modulates activity, and the contribution of the 4-chloro group of 897479-85-5 remains experimentally undetermined [3]. 897479-85-5 may be considered a probe for evaluating the impact of 4-chloro substitution on AChE pharmacology within this established pharmacophore framework.

Alzheimer's disease Cholinesterase inhibition CNS pharmacology

Anticancer Activity Class Benchmark: Cytotoxic Potential of Benzothiazole-Piperazine Derivatives

Benzothiazole-piperazine derivatives have demonstrated consistent anticancer activity across multiple cell lines. In a study by Gurdal et al. (2015), 10 benzothiazole-piperazine compounds were screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines; compounds 1h and 1j emerged as the most active derivatives and were shown to induce apoptosis via cell cycle arrest at the subG1 phase [1]. In a 2024 study, benzothiazole-piperazine hybrids targeting castration-resistant prostate cancer (C4-2 cells) yielded an IC50 of 19.98 μM for the most potent analogue [2]. Additionally, dihalo-substituted benzylpiperazine derivatives (2a, 2e) demonstrated the highest cytotoxic activities across all tested cell lines in the 2017 Gurdal et al. AChE/cytotoxicity study [3]. Critically, none of these published series specifically evaluated a 4-chlorobenzothiazole-piperazine-phenylpropanone compound. 897479-85-5 represents an untested substitution pattern within a class that has demonstrated tractable anticancer SAR, making it a valuable tool compound for exploring the contribution of 4-chloro substitution to cytotoxic potency and selectivity.

Cancer drug discovery Cytotoxicity screening Apoptosis

897479-85-5 Application Scenarios: Screening, SAR Exploration, and Chemical Biology


Diversity-Oriented Screening Library Expansion with 4-Chloro Benzothiazole-Piperazine Scaffold

897479-85-5 is best deployed as a singleton addition to diversity-oriented screening libraries where the goal is to maximize scaffold and substitution-pattern coverage. Given that most commercially available benzothiazole-piperazine screening compounds bear substitution at the 6-position (methoxy, bromo, methyl), the 4-chloro substitution of 897479-85-5 samples an underrepresented chemical space [1]. Its inclusion expands the library's capacity to detect hits whose binding pockets accommodate or prefer a halogen at the 4-position of the benzothiazole ring, a feature that cannot be probed by the more common 6-substituted analogues [1]. Procurement as a 1–5 mg quantity at approximately $250–$278 supports cost-effective pilot screening prior to larger-scale follow-up [2].

SAR Probe for 4-Chloro Substitution Effects in AChE and Anticancer Pharmacophore Models

The established AChE inhibitory activity (class benchmark IC50 range: 0.40–0.42 μM) and anticancer cytotoxicity of benzothiazole-piperazine compounds provide a rationale for evaluating 897479-85-5 as a substitution-pattern probe [1][2]. Researchers investigating the pharmacophoric contribution of the benzothiazole 4-position can use 897479-85-5 in head-to-head enzymatic and cellular assays alongside the unsubstituted analogue (CAS 309271-15-6) and 6-substituted congeners to quantify the impact of 4-chloro on potency, selectivity, and mechanism. The 4-chloro substituent's electron-withdrawing character (σp = +0.23) may differentially modulate π-stacking interactions with aromatic residues in the AChE peripheral anionic site compared to electron-donating substituents .

Chemical Biology Tool for Target Deconvolution in 4-Chlorobenzothiazole-Responsive Pathways

Given that the 4-chlorobenzothiazole substructure has been specifically claimed in patents targeting hematopoietic prostaglandin D synthase (HPGDS) and fatty acid oxidation pathways [1][2], 897479-85-5 may serve as a chemical probe for target deconvolution studies in these biological contexts. Its phenylpropanone terminus distinguishes it from the more common acetamide or urea-linked 4-chlorobenzothiazole patent compounds, potentially offering differential binding kinetics or selectivity profiles that could be exploited in chemoproteomics or thermal shift assay-based target identification campaigns. The compound's commercial availability in research-grade quantities supports its use in such exploratory studies without requiring in-house synthetic investment .

Quote Request

Request a Quote for 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.